![molecular formula C39H48N2O9 B1673636 Kidamycin CAS No. 11072-82-5](/img/structure/B1673636.png)
Kidamycin
描述
Kidamycin is an anthracycline antibiotic with notable anticancer activity. It belongs to the pluramycin family of antibiotics, which are characterized by their complex structures and significant biological activities. This compound was first synthesized from a strain of Streptomyces bacteria isolated from a soil sample . It has shown high efficacy against gram-positive bacteria and various cancer models, including Ehrlich ascites carcinoma, Sarcoma 180, NF-sarcoma, and Yoshida sarcoma .
准备方法
Synthetic Routes and Reaction Conditions: Kidamycin is synthesized through a series of biosynthetic steps involving glycosylation and methylation. The biosynthesis involves the attachment of N,N-dimethylvancosamine to the C10 position of the angucycline aglycone, followed by the transfer of an anglosamine moiety to the C8 position . The genes encoding the biosynthetic enzymes responsible for these steps have been identified in the this compound-producing Streptomyces sp. W2061 strain .
Industrial Production Methods: Industrial production of this compound involves the fermentation of Streptomyces bacteria under controlled conditions. The fermentation process is optimized to maximize the yield of this compound, followed by extraction and purification steps to isolate the compound .
化学反应分析
Types of Reactions: Kidamycin undergoes various chemical reactions, including glycosylation, methylation, and oxidation. The glycosylation steps involve the attachment of sugar moieties to the angucycline core, while methylation involves the addition of methyl groups to specific positions on the molecule .
Common Reagents and Conditions: The glycosylation reactions are catalyzed by glycosyltransferase enzymes, while methylation is facilitated by methyltransferase enzymes. These reactions typically occur under mild conditions, with the presence of specific cofactors and substrates required for enzyme activity .
Major Products Formed: The major products formed from these reactions include the fully glycosylated and methylated forms of this compound, which exhibit enhanced biological activity compared to the aglycone precursor .
科学研究应用
Antimicrobial Activity
Kidamycin exhibits a wide range of antimicrobial activities against various pathogens, including:
- Gram-positive bacteria : Effective against strains such as Staphylococcus aureus and Streptococcus pneumoniae.
- Anaerobic and aerobic bacteria : Demonstrates efficacy against both types, making it versatile in treating infections.
- Fungi : Shows activity against certain yeast species.
The compound's effectiveness stems from its ability to interfere with bacterial protein synthesis and cell wall formation, which is crucial for bacterial survival .
Antitumor Properties
This compound has shown significant potential in cancer treatment due to its cytotoxic effects on various tumor cell lines:
- Leukemia : Exhibits strong cytotoxicity against leukemia L-1210 cells.
- Solid tumors : Demonstrates activity against Ehrlich ascites carcinoma, Sarcoma 180, and other cancer models. Studies indicate that this compound can prolong survival in mice bearing ascites tumors at specific dosages .
The mechanism of action involves the intercalation of DNA, leading to the inhibition of topoisomerase II, which is essential for DNA replication and transcription. This results in apoptosis of cancer cells .
Biosynthesis Research
Recent studies have focused on the biosynthetic pathways of this compound to enhance its production and develop analogs with improved efficacy:
- Gene Cluster Studies : Research has identified the biosynthetic gene cluster responsible for this compound production in Streptomyces sp. W2061. This includes genes responsible for glycosylation steps that modify the compound's structure, affecting its biological activity .
- Synthetic Strategies : Ongoing projects aim to synthesize this compound analogs through convergent synthesis methods. This includes the development of derivatives that may possess enhanced pharmacological properties or reduced toxicity .
Case Studies and Clinical Trials
Numerous studies have documented the clinical applications and experimental findings related to this compound:
- Clinical Efficacy : In clinical trials, this compound has demonstrated high effectiveness against gram-positive bacteria and various cancer models. Its use in combination therapies is being explored to enhance treatment outcomes .
- Research Findings : A study highlighted that this compound's structural modifications can lead to significant changes in its biological activity, suggesting a pathway for drug optimization through structural diversity .
作用机制
Kidamycin is similar to other pluramycin family compounds, such as hedamycin and rubiflavinone C-1 . These compounds share structural similarities, including the angucycline core and glycosylated residues. this compound is unique due to its specific glycosylation pattern and the presence of N,N-dimethylvancosamine and anglosamine moieties . This unique structure contributes to its distinct biological activities and therapeutic potential .
相似化合物的比较
- Hedamycin
- Rubiflavinone C-1
- Pluramycin A
- Saptomycin H
Kidamycin’s unique structural features and potent biological activities make it a valuable compound for scientific research and therapeutic applications.
生物活性
Kidamycin is a notable member of the pluramycin family of antitumor antibiotics, primarily produced by the actinobacterium Streptomyces sp. W2061. This compound exhibits significant cytotoxic activity against various cancer cell lines, making it a subject of extensive research in the fields of pharmacology and medicinal chemistry.
Chemical Structure and Biosynthesis
This compound is characterized by its unique di-C-glycosylation, which involves two aminosugars: angolosamine and N,N-dimethylvancosamine. These sugars are attached to the aglycone core via C-glycosidic bonds, contributing to its biological activity. The biosynthetic gene cluster (BGC) responsible for this compound production has been elucidated, revealing key enzymes involved in its synthesis:
- Kid7 : Transfers N,N-dimethylvancosamine to C10 of the angucycline aglycone.
- Kid21 : Attaches angolosamine to C8 of the previously glycosylated compound.
- Methyltransferases (Kid4, Kid9, Kid24) : Involved in the biosynthesis of amino-deoxyhexoses .
Biological Activity and Antitumor Effects
This compound demonstrates potent antitumor properties, particularly against various experimental tumor models. Notably, it has shown remarkable efficacy against Ehrlich ascites carcinoma and selective activity against triple-negative breast cancer cell lines such as MDA-MB-231. The cytotoxic effects are attributed to its ability to interfere with cellular processes, leading to apoptosis in cancer cells .
Case Studies and Research Findings
Several studies have documented the biological activity of this compound:
- Ehrlich Ascites Carcinoma : In experimental models, this compound exhibited significant antitumor effects, outperforming many conventional chemotherapeutics .
- MDA-MB-231 Cell Line : Research indicated that both this compound and its derivative photothis compound selectively inhibited the proliferation of this aggressive breast cancer cell line .
Synthesis of Derivatives
Due to its promising biological activity, researchers are focused on developing synthetic derivatives of this compound. Recent advancements in synthetic methodologies aim to enhance its efficacy and reduce potential side effects. The challenges in synthesizing these derivatives stem from the complex structure of this compound, particularly the installation of its C-glycosidic linkages .
Feature | This compound |
---|---|
Family | Pluramycin |
Produced by | Streptomyces sp. W2061 |
Key Sugars | Angolosamine, N,N-dimethylvancosamine |
Antitumor Activity | Effective against Ehrlich carcinoma and MDA-MB-231 |
Biosynthetic Genes | Kid7, Kid21 (glycosyltransferases), Kid4/9/24 (methyltransferases) |
Future Directions
The ongoing research into this compound's biosynthesis and biological activity is expected to yield new insights into its mechanism of action and therapeutic potential. The synthesis of novel derivatives could lead to improved anticancer agents with enhanced specificity and reduced toxicity profiles.
属性
IUPAC Name |
2-[(E)-but-2-en-2-yl]-10-[4-(dimethylamino)-5-hydroxy-4,6-dimethyloxan-2-yl]-8-[4-(dimethylamino)-5-hydroxy-6-methyloxan-2-yl]-11-hydroxy-5-methylnaphtho[2,3-h]chromene-4,7,12-trione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C39H48N2O9/c1-11-17(2)26-15-25(42)29-18(3)12-23-31(37(29)50-26)36(46)32-30(35(23)45)21(27-14-24(40(7)8)33(43)19(4)48-27)13-22(34(32)44)28-16-39(6,41(9)10)38(47)20(5)49-28/h11-13,15,19-20,24,27-28,33,38,43-44,47H,14,16H2,1-10H3/b17-11+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MFTJRTUKCOVIMD-GZTJUZNOSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC=C(C)C1=CC(=O)C2=C(O1)C3=C(C=C2C)C(=O)C4=C(C3=O)C(=C(C=C4C5CC(C(C(O5)C)O)N(C)C)C6CC(C(C(O6)C)O)(C)N(C)C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C=C(\C)/C1=CC(=O)C2=C(O1)C3=C(C=C2C)C(=O)C4=C(C3=O)C(=C(C=C4C5CC(C(C(O5)C)O)N(C)C)C6CC(C(C(O6)C)O)(C)N(C)C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C39H48N2O9 | |
Record name | Kidamycin | |
Source | Wikipedia | |
URL | https://en.wikipedia.org/wiki/Kidamycin | |
Description | Chemical information link to Wikipedia. | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
688.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
11072-82-5 | |
Record name | Kidamycin | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=143094 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Kidamycin | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=295565 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。